REACTION_SMILES
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[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[F:1][c:2]1[cH:3][c:4]([OH:11])[cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10].[H:19][H:20].[Pt:21](=[O:22])=[O:23]>>[F:1][c:2]1[cH:3][c:4]([OH:11])[cH:5][cH:6][c:7]1[NH:8][C:13]([CH3:12])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]=O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |